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Compound of Interest

Compound Name: Isomalt (Standard)

Cat. No.: B12420541 Get Quote

Welcome to the technical support center for utilizing Isomalt (Standard) to enhance the

dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). This resource

provides researchers, scientists, and drug development professionals with practical

troubleshooting guides, frequently asked questions (FAQs), and detailed experimental

protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which Isomalt enhances the dissolution rate of

drugs?

A1: Isomalt primarily enhances drug dissolution through the formation of amorphous solid

dispersions.[1][2][3] In these systems, the crystalline structure of the drug is disrupted, and the

drug is molecularly dispersed within the hydrophilic Isomalt carrier. This amorphous state has

higher free energy and, consequently, increased aqueous solubility and dissolution rate.[4]

Additionally, Isomalt's high water solubility and good wettability contribute to faster dissolution

of the formulation, which in turn facilitates the release of the API.[5][6]

Q2: Which Isomalt grade is most suitable for enhancing drug dissolution?

A2: The choice of Isomalt grade depends on the intended manufacturing process. For solid

dispersions prepared by melt methods, a grade with high thermal stability is essential.[1] For

direct compression and wet granulation, specific grades designed for these applications, such

as direct-compression grade Isomalt, should be used as they possess optimal flowability and
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compressibility.[5][7] It is recommended to consult the manufacturer's specifications for the

different grades available.

Q3: Can Isomalt be used with heat-sensitive drugs?

A3: Yes, Isomalt can be used with heat-sensitive drugs. While the hot-melt method for

preparing solid dispersions involves high temperatures, alternative methods like solvent

evaporation or co-precipitation can be employed.[1][3][8] These methods avoid excessive heat

and are suitable for thermolabile compounds.

Q4: What are the common techniques to prepare drug-Isomalt formulations for enhanced

dissolution?

A4: The most common techniques include:

Solid Dispersion: This involves dispersing the drug in the Isomalt carrier. It can be achieved

through:

Hot-Melt Extrusion/Melt Method: The drug and Isomalt are melted together and then

cooled to form a solid dispersion.[1][3]

Solvent Evaporation: The drug and Isomalt are dissolved in a common solvent, which is

then evaporated to leave a solid dispersion.[1][3][9]

Co-precipitation: A solution of the drug and Isomalt is added to an anti-solvent, causing the

solid dispersion to precipitate.[8]

Wet Granulation: Isomalt can be used as a binder in high-shear wet granulation to produce

granules with rapid disintegration times.[10][11]

Liquisolid Technique: A liquid API or a drug dissolved in a non-volatile solvent is absorbed

onto the porous structure of Isomalt.[5]
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Issue Potential Cause(s) Recommended Solution(s)

Low Dissolution Enhancement

Incomplete amorphization of

the drug in the solid

dispersion.

Optimize the drug-to-carrier

ratio; a lower drug load often

leads to better amorphization.

[1] Ensure thorough mixing

during preparation (e.g.,

adequate stirring in the solvent

evaporation method, sufficient

shear in hot-melt extrusion).

Drug recrystallization upon

storage.

Isomalt has a high number of

hydroxyl groups that can inhibit

recrystallization.[1] However, if

recrystallization occurs,

consider the storage

conditions (temperature and

humidity). Physical stability

tests at various conditions are

recommended.[1][3]

Inappropriate Isomalt grade for

the chosen manufacturing

process.

Select an Isomalt grade that is

specifically designed for your

application (e.g., direct

compression, granulation).

Poor Flowability of Powder

Blend

High drug load affecting the

physical properties of the

Isomalt blend.

Reduce the drug-to-Isomalt

ratio. Consider incorporating a

glidant into the formulation.

Unsuitable particle size

distribution.

Use an Isomalt grade with a

particle size distribution

optimized for good flow.

Tablet Friability or Capping
Insufficient binder in wet

granulation.

Increase the concentration of

Isomalt solution used as the

binder.[10]

Inadequate compression force

in direct compression.

Optimize the compression

force. Direct-compression
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grade Isomalt generally

exhibits good compactability.[5]

Formulation Instability

(Cloudiness, Stickiness)

Hygroscopicity of the

formulation, leading to

moisture absorption.

Isomalt itself has low

hygroscopicity.[1] However, if

other components are

hygroscopic, ensure proper

storage in low humidity

conditions.

Recrystallization of amorphous

Isomalt in the presence of

moisture.

While Isomalt is relatively

stable, amorphous forms can

be susceptible to moisture.

Control the humidity during

manufacturing and storage.

[12]

Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent
Evaporation
This protocol describes the preparation of a solid dispersion of a poorly water-soluble drug with

Isomalt using the solvent evaporation technique.[1][3]

Materials:

Poorly water-soluble Active Pharmaceutical Ingredient (API)

Isomalt (e.g., GALEN IQ 990)[1]

Suitable volatile solvent (e.g., ethanol, methanol) that dissolves both the API and Isomalt.

Procedure:

Accurately weigh the desired amounts of API and Isomalt to achieve the target drug-to-

carrier ratio (e.g., 1:9, 1:4).
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Dissolve the API and Isomalt in a minimal amount of the selected volatile solvent in a beaker

with continuous stirring until a clear solution is obtained.

Transfer the solution to a petri dish or a rotary evaporator flask.

Evaporate the solvent under controlled temperature (below the boiling point of the solvent)

and pressure (if using a rotary evaporator) until a solid mass is formed.

Dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C)

for 24 hours to remove any residual solvent.

Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of

a specific mesh size to obtain a uniform powder.

Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Preparation of Granules by High-Shear Wet
Granulation
This protocol outlines the use of Isomalt as a binder in a high-shear wet granulation process.[5]

[10]

Materials:

Active Pharmaceutical Ingredient (API)

Isomalt (granulation grade)

Other excipients (e.g., filler, disintegrant)

Purified water or a suitable granulation fluid

Procedure:

Dry blend the API, Isomalt, and other excipients in a high-shear mixer for a predetermined

time to ensure a homogenous powder mixture.
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Prepare the Isomalt binder solution by dissolving a specific concentration of Isomalt in the

granulation fluid.

Add the binder solution to the powder blend in the high-shear mixer at a controlled rate while

the impeller and chopper are running at a set speed.

Monitor the granulation process by observing the power consumption of the mixer or by

manual inspection to determine the endpoint of granulation (formation of granules of the

desired size and consistency).

Dry the wet granules in a fluid bed dryer or a tray dryer at a controlled temperature until the

desired moisture content is reached.

Mill the dried granules using a suitable mill to achieve the desired particle size distribution.

The resulting granules can then be blended with a lubricant and compressed into tablets.

Data Presentation
Table 1: Dissolution Rate Enhancement of Indomethacin with Isomalt Solid Dispersions

Formulation Drug:Carrier Ratio
% Drug Dissolved
at 30 min

% Drug Dissolved
at 60 min

Pure Indomethacin - < 10% < 15%

Physical Mixture 1:9 ~20% ~30%

Solid Dispersion 1:9 > 80% > 90%

Physical Mixture 1:4 ~25% ~35%

Solid Dispersion 1:4 > 75% > 85%

Note: The data presented are illustrative and based on trends reported in the literature.[1][2][3]

Actual results may vary depending on the specific drug and experimental conditions.
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Caption: Experimental Workflow for Solid Dispersion Preparation and Characterization.
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Caption: Troubleshooting Logic for Low Dissolution Enhancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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